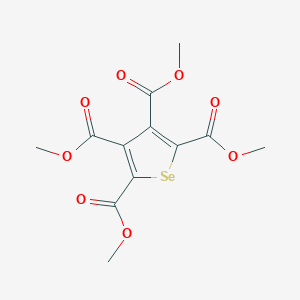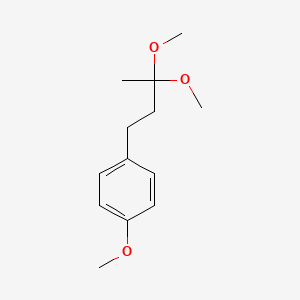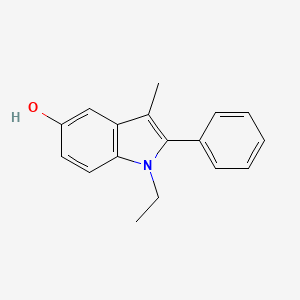
2-(1-Ethoxyethoxy)-6-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethoxyethoxy)-6-methoxybenzaldehyde: is an organic compound with the molecular formula C11H14O4 It is a derivative of benzaldehyde, featuring an ethoxyethoxy group and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethoxy)-6-methoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxybenzaldehyde.
Ethoxyethoxylation: The 6-methoxybenzaldehyde undergoes a reaction with ethylene glycol monoethyl ether in the presence of an acid catalyst to introduce the ethoxyethoxy group.
The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) to facilitate the reaction.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethoxyethoxy)-6-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and ethoxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(1-Ethoxyethoxy)-6-methoxybenzoic acid.
Reduction: 2-(1-Ethoxyethoxy)-6-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-Ethoxyethoxy)-6-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 2-(1-Ethoxyethoxy)-6-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethoxyethoxy and methoxy groups may also influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Ethoxyethoxy)propanoic acid: Similar in structure but contains a carboxylic acid group instead of an aldehyde group.
1,2-Bis(1-ethoxyethoxy)propane: Contains two ethoxyethoxy groups attached to a propane backbone.
Uniqueness
2-(1-Ethoxyethoxy)-6-methoxybenzaldehyde is unique due to the presence of both an ethoxyethoxy group and a methoxy group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propriétés
Numéro CAS |
112904-77-5 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
2-(1-ethoxyethoxy)-6-methoxybenzaldehyde |
InChI |
InChI=1S/C12H16O4/c1-4-15-9(2)16-12-7-5-6-11(14-3)10(12)8-13/h5-9H,4H2,1-3H3 |
Clé InChI |
UUZGCOXOZCDDGJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OC1=CC=CC(=C1C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid](/img/structure/B14294223.png)

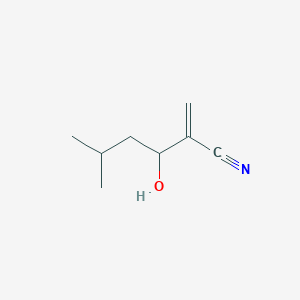
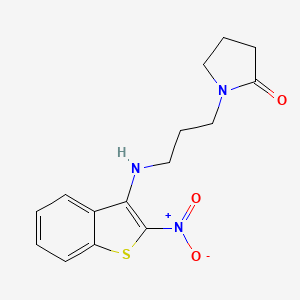
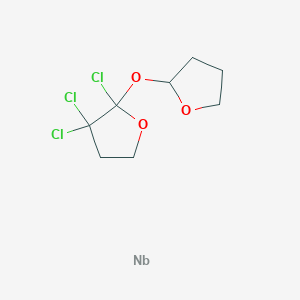
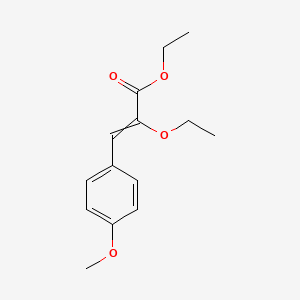

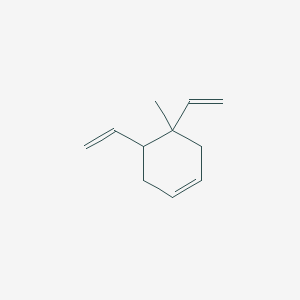
![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
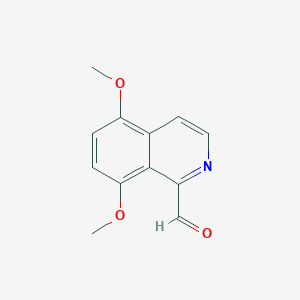
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
